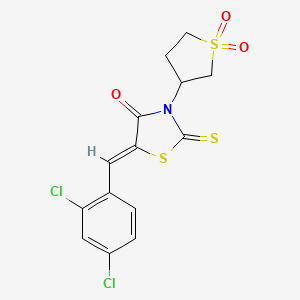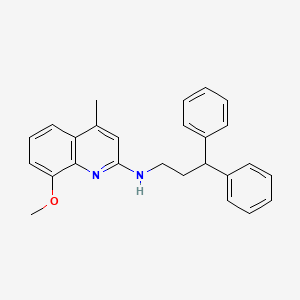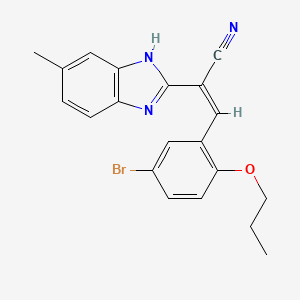
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine
説明
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine, also known as DMQX, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity in the central nervous system. In
作用機序
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By binding to the receptor site, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine prevents the binding of glutamate and blocks the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the depolarization and excitation of the neuron. This leads to a reduction in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been shown to have a range of biochemical and physiological effects depending on the dose, route of administration, and experimental conditions. At low doses, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can enhance long-term potentiation (LTP) and learning and memory in animal models, suggesting a potential therapeutic role in cognitive disorders. At high doses, however, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can induce seizures and neurotoxicity, which can limit its clinical use. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which may contribute to its effects on behavior and cognition.
実験室実験の利点と制限
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has several advantages as a research tool, including its high potency and selectivity for AMPA and kainate receptors, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine also has some limitations that need to be taken into account when designing experiments. For example, 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can have off-target effects on other glutamate receptors and ion channels, which can complicate the interpretation of results. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine can also have dose-dependent effects on behavior and physiology, which need to be carefully controlled for in experimental design.
将来の方向性
There are several future directions for research on 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine and its potential therapeutic applications. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists that can be used to modulate synaptic plasticity and treat neurological disorders. Another area of interest is the investigation of the role of 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine in neuroinflammation, oxidative stress, and mitochondrial dysfunction, which are implicated in the pathogenesis of many neurodegenerative diseases. Finally, the potential use of 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine as a pharmacological tool to study the molecular mechanisms of synaptic transmission and plasticity in health and disease remains an active area of research.
科学的研究の応用
5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of AMPA and kainate receptors, which are involved in the regulation of synaptic plasticity and excitotoxicity. 5,7-dimethoxy-4-methyl-N-(2-pyridinylmethyl)-2-quinolinamine has been used to study the mechanisms of synaptic transmission and plasticity, learning and memory, seizure activity, and neurodegeneration. It has also been used to investigate the potential therapeutic effects of modulating glutamate receptor activity in neurological and psychiatric disorders such as epilepsy, stroke, Alzheimer's disease, and depression.
特性
IUPAC Name |
5,7-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-8-17(20-11-13-6-4-5-7-19-13)21-15-9-14(22-2)10-16(23-3)18(12)15/h4-10H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZFZRBCWAQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-methyl-N-(pyridin-2-ylmethyl)quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3865761.png)

![1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3865774.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B3865792.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)


![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3865849.png)
![2-thiophenecarbaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B3865859.png)
![3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)